
2-Pyridin-4-ylethanethiol;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-ylethanethiol typically involves the reaction of 4-pyridinecarboxaldehyde with thiourea, followed by reduction with sodium borohydride. The reaction conditions include a solvent such as ethanol and a temperature range of 0-25°C.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control, typically maintained below 30°C to prevent decomposition.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol, followed by purification through recrystallization. The process is conducted in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive reagents involved.
化学反应分析
Types of Reactions
2-Pyridin-4-ylethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
2,4,6-Trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenols.
Substitution: The nitro groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation of 2-Pyridin-4-ylethanethiol: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction of 2,4,6-Trinitrophenol: Reducing agents such as sodium dithionite and iron powder are commonly used.
Major Products
Oxidation of 2-Pyridin-4-ylethanethiol: Produces disulfides.
Reduction of 2,4,6-Trinitrophenol: Produces aminophenols.
科学研究应用
2-Pyridin-4-ylethanethiol; 2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the manufacture of dyes and explosives.
作用机制
The mechanism of action of 2,4,6-trinitrophenol involves its ability to act as an electron acceptor due to the presence of nitro groups. This property makes it an effective oxidizing agent. In biological systems, it can uncouple oxidative phosphorylation, leading to increased metabolic rates.
2-Pyridin-4-ylethanethiol acts through its thiol group, which can form covalent bonds with various biomolecules, affecting their function.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Similar in structure but less explosive than 2,4,6-trinitrophenol.
2-Pyridin-2-ylethanethiol: Similar thiol derivative but with different positional isomerism.
Uniqueness
This compound’s unique properties and diverse applications make it a valuable subject of study in various scientific fields.
属性
CAS 编号 |
69603-95-8 |
|---|---|
分子式 |
C13H12N4O7S |
分子量 |
368.32 g/mol |
IUPAC 名称 |
2-pyridin-4-ylethanethiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9NS.C6H3N3O7/c9-6-3-7-1-4-8-5-2-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,9H,3,6H2;1-2,10H |
InChI 键 |
UROWYGPVMIKVAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


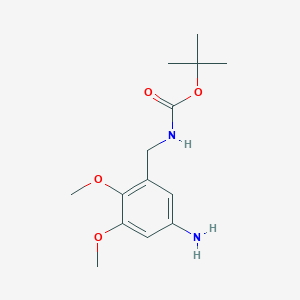
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
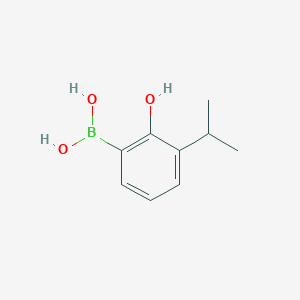

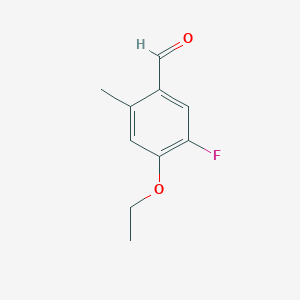
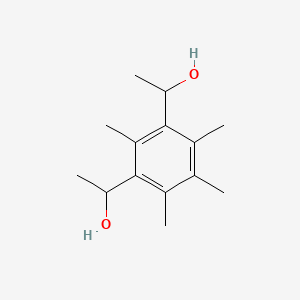

![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
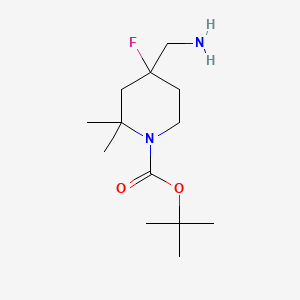

![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
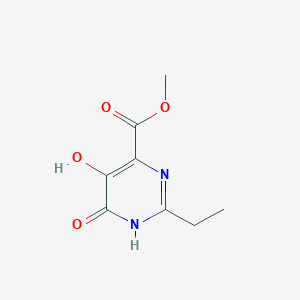
![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)
![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
